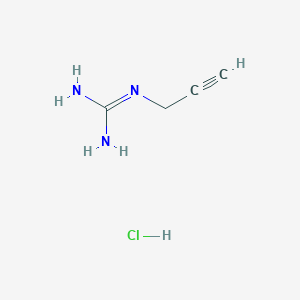
N-(prop-2-yn-1-yl)guanidine hydrochloride
Vue d'ensemble
Description
“N-(prop-2-yn-1-yl)guanidine hydrochloride” is a chemical compound with the CAS Number: 193074-89-4 . It has a molecular weight of 133.58 and its IUPAC name is 1-(prop-2-yn-1-yl)guanidine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
A sequential one-pot approach towards N, N ′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines has been reported . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . This protocol also features a wide substrate scope and mild conditions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C4H7N3.ClH/c1-2-3-7-4(5)6;/h1H,3H2,(H4,5,6,7);1H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The compound has been involved in visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines with molecular oxygen in the absence of an external photosensitizer . Both the starting material and the product act as photosensitizers, and 1 O 2 and O 2 ˙ − are generated through energy transfer and a single electron transfer pathway and play an important role in the reaction .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Guanidine derivatives, including N-(prop-2-yn-1-yl)guanidine hydrochloride, are recognized for their broad applicability in synthetic and medicinal chemistry due to their unique structural and functional properties. These compounds are pivotal in the development of pharmaceuticals, demonstrating diverse biological activities essential for treating a spectrum of diseases.
Therapeutic Potential and Screening Approaches
Recent studies highlight the therapeutic potential of guanidine derivatives across various medical disciplines. For instance, compounds containing the guanidine moiety have been explored for their neuroprotective, anti-inflammatory, anti-protozoal, anti-HIV, chemotherapeutic, and anti-diabetic properties. Novel screening methods for these derivatives have identified promising lead structures with a CN3 core, suggesting their potential in future drug development (Rauf, Imtiaz-ud-Din, & Badshah, 2014).
Bioactive and Structural Diversity
Guanidine-containing compounds have shown significant bioactivity, leading to their application as central nervous system (CNS) drugs, anti-inflammatory agents, and chemotherapeutic agents. Their structural diversity allows for the creation of novel drugs with specific pharmacological profiles, offering potential solutions to current medical challenges (Sączewski & Balewski, 2009).
Antimicrobial Applications
Specifically, guanidine derivatives like this compound have been investigated for their antimicrobial properties. These compounds are integral to the formulation of skin and wound antiseptics, wound dressings, and surface disinfectants, contributing significantly to infection control and public health safety (Brill & Gabriel, 2015).
Synthesis and Application in Catalysis
In addition to biological applications, guanidine derivatives have been utilized in catalysis and bioinorganic chemistry, showcasing their versatility in various chemical processes. Their unique structural features facilitate the synthesis of complex molecules, offering new avenues for chemical synthesis and material science (Bienemann, Hoffmann, & Herres‐Pawlis, 2011).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Mécanisme D'action
Target of Action
Guanidine, a similar compound, is known to enhance the release of acetylcholine following a nerve impulse
Mode of Action
Guanidine, a structurally related compound, is known to slow the rates of depolarization and repolarization of muscle cell membranes . It is plausible that 1-(prop-2-yn-1-yl)guanidine hydrochloride may exhibit a similar mode of action, but this needs to be confirmed through further studies.
Biochemical Pathways
It has been suggested that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide anion (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Propriétés
IUPAC Name |
2-prop-2-ynylguanidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c1-2-3-7-4(5)6;/h1H,3H2,(H4,5,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPDAULFFADFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


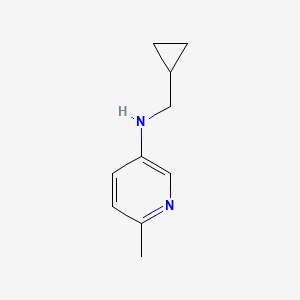

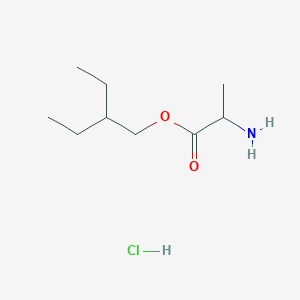

![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)

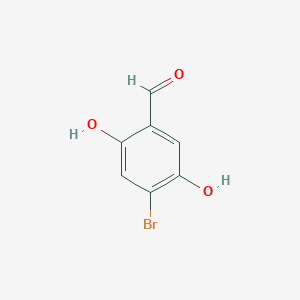
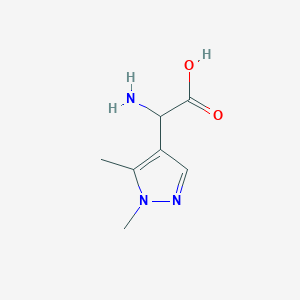

![[1-(4-aminophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1379951.png)


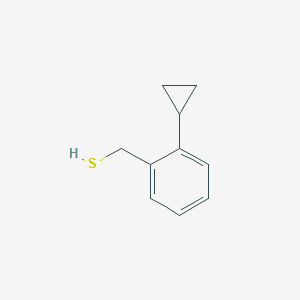
![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B1379956.png)
